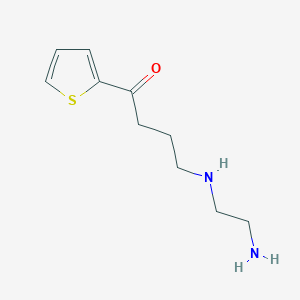
4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-(2-Aminoethylamino)-2-butryothienone is a novel compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of both amino and thienone groups, which contribute to its diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-butyrothienone with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
Gamma-(2-Aminoethylamino)-2-butryothienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its anti-inflammatory and immunomodulating effects, particularly in the treatment of autoimmune diseases
Industry: Utilized in the development of advanced materials with specific properties, such as adhesives and coatings.
作用機序
The mechanism of action of 4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate the activity of suppressor cells and cytokine production, leading to its anti-inflammatory and immunomodulating effects . These effects are mediated through its antioxidant activity, which helps in reducing oxidative stress and inflammation.
類似化合物との比較
Gamma-(2-Aminoethylamino)-2-butryothienone can be compared with other similar compounds, such as:
2-(2-Aminoethylamino)ethanol: Known for its superior CO2 separation performance.
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane: Used as an adhesion promoter in various industrial applications.
特性
CAS番号 |
134257-65-1 |
|---|---|
分子式 |
C10H16N2OS |
分子量 |
212.31 g/mol |
IUPAC名 |
4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C10H16N2OS/c11-5-7-12-6-1-3-9(13)10-4-2-8-14-10/h2,4,8,12H,1,3,5-7,11H2 |
InChIキー |
HWQDMQDDTCAINI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)CCCNCCN |
正規SMILES |
C1=CSC(=C1)C(=O)CCCNCCN |
Key on ui other cas no. |
134257-65-1 |
同義語 |
gamma-(2-aminoethylamino)-2-butryothienone gamma-ABT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


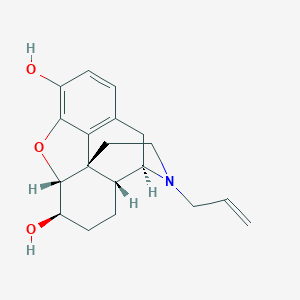
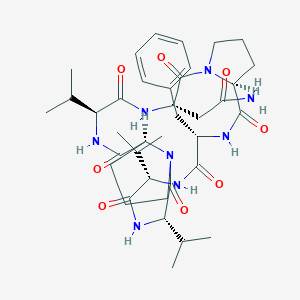
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
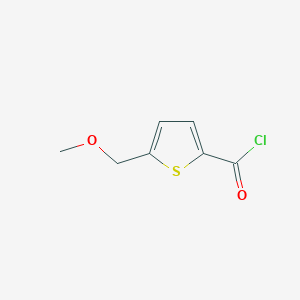
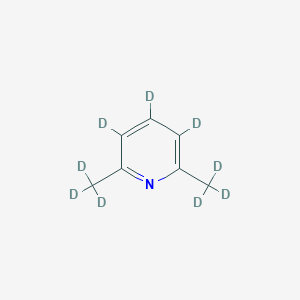
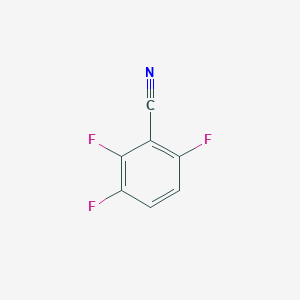
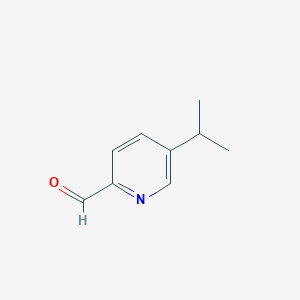
![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
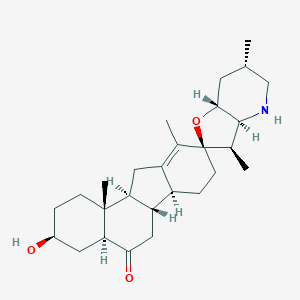
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)
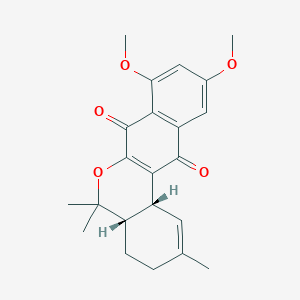
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)
